MFCD03847699

Beschreibung

However, based on the methodological frameworks and comparative analyses of structurally analogous compounds (e.g., MDL: MFCD00039227, MFCD09795980), we can infer general characteristics of such identifiers. MDL numbers typically classify compounds by structural features, synthesis pathways, or functional groups. For example, compounds with MDL identifiers often belong to classes like aryl ketones, benzimidazoles, or heterocyclic derivatives, depending on their backbone and substituents .

Eigenschaften

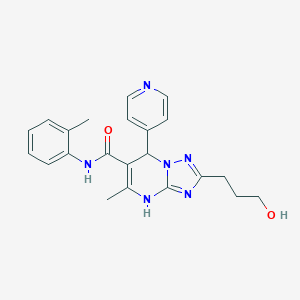

Molekularformel |

C22H24N6O2 |

|---|---|

Molekulargewicht |

404.5 g/mol |

IUPAC-Name |

2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-7-pyridin-4-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C22H24N6O2/c1-14-6-3-4-7-17(14)25-21(30)19-15(2)24-22-26-18(8-5-13-29)27-28(22)20(19)16-9-11-23-12-10-16/h3-4,6-7,9-12,20,29H,5,8,13H2,1-2H3,(H,25,30)(H,24,26,27) |

InChI-Schlüssel |

SZAYCZXSMFSWFN-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)C2=C(N=C3N=C(NN3C2C4=CC=NC=C4)CCCO)C |

Isomerische SMILES |

CC1=CC=CC=C1NC(=O)C2=C(N=C3N=C(NN3C2C4=CC=NC=C4)CCCO)C |

Kanonische SMILES |

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC(=NN3C2C4=CC=NC=C4)CCCO)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of MFCD03847699 can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free, additive-free, and eco-friendly method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions typically involve microwave irradiation, which significantly reduces the reaction time and improves the yield.

Analyse Chemischer Reaktionen

This compound undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

MFCD03847699 has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, triazolopyrimidines are known to interact with microtubules, affecting their stability and function . This interaction can lead to various cellular responses, including inhibition of cell division and induction of apoptosis. The exact molecular pathways involved depend on the specific substitution pattern of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below, we analyze three representative examples and their properties, leveraging methodologies from validated studies .

Table 1: Key Physicochemical Properties of Selected Compounds

Critical Analysis of Comparative Data

Structural Similarity

- Trifluoromethyl vs. Brominated Groups : CAS 1533-03-5 (C₁₀H₉F₃O) and CAS 1761-61-1 (C₇H₅BrO₂) both feature electron-withdrawing substituents (CF₃ and Br), enhancing electrophilic reactivity. However, the CF₃ group in CAS 1533-03-5 improves metabolic stability compared to bromine, which may pose toxicity risks .

- Heterocyclic Diversity : CAS 277299-70-4 (C₁₂H₁₄N₂O) contains a pyrazole ring, offering hydrogen-bonding sites for target binding, unlike the ketone-dominated systems of CAS 1533-03-5 .

Functional Performance

- Solubility and Bioavailability : All three compounds exhibit moderate aqueous solubility (~0.1–0.7 mg/mL), linked to their LogP values (2.41–3.04). However, CAS 277299-70-4’s pyrazole ring enhances GI absorption due to balanced hydrophilicity .

- Synthetic Efficiency : CAS 1761-61-1 achieves 98% yield under mild conditions (room temperature, 2h), outperforming the 76% yield of CAS 277299-70-4, which requires prolonged heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.